N-(4-Hydroxy-2-pyridyl)acetamide

Description

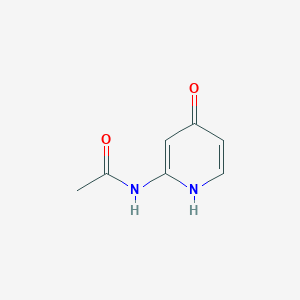

N-(4-Hydroxy-2-pyridyl)acetamide is a pyridine-derived acetamide featuring a hydroxyl group at the 4-position and an acetamide moiety at the 2-position of the pyridine ring. This compound belongs to a broader class of heterocyclic acetamides, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

N-(4-oxo-1H-pyridin-2-yl)acetamide |

InChI |

InChI=1S/C7H8N2O2/c1-5(10)9-7-4-6(11)2-3-8-7/h2-4H,1H3,(H2,8,9,10,11) |

InChI Key |

DVHURIFCUKTAHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=O)C=CN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-2-pyridyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-2-pyridinecarboxylic acid with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves the use of more efficient and scalable methods. One such method includes the reductive carbonylation of nitrobenzene using a palladium-based catalytic system. This process allows for the selective formation of this compound in a one-pot reaction with high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-2-pyridyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The nitro group can be reduced to an amine.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 4-oxo-2-pyridylacetamide.

Reduction: Formation of 4-amino-2-pyridylacetamide.

Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(4-Hydroxy-2-pyridyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-2-pyridyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetamide group can interact with various receptors and proteins, modulating their function. These interactions can lead to various biological effects, including enzyme inhibition and antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the pyridine ring critically influence physicochemical and biological properties. Key analogs include:

- Electronic Effects : Chlorine (electron-withdrawing) in N-(4-Chloropyridin-2-yl)acetamide increases stability and lipophilicity compared to the hydroxyl group (electron-donating) in the target compound .

- Hydrogen Bonding: The hydroxyl group in N-(4-Hydroxy-2-pyridyl)acetamide improves aqueous solubility, a key advantage over non-polar analogs like N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide .

Pharmacological Activities

Antimicrobial and Antifungal Activity

- This compound: Limited direct data, but analogs like N-(3,5-difluorophenyl)acetamide (compound 47) show potent activity against gram-positive bacteria (MIC: 2–4 µg/mL) .

- N-(4-Chloropyridin-2-yl)acetamide : Demonstrated moderate antifungal activity against Candida albicans (MIC: 16 µg/mL) in preliminary screens .

Anticancer Activity

- Pyridazinone-based acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) exhibit FPR2 agonism, inducing chemotaxis in human neutrophils .

- The hydroxyl group in this compound may enhance DNA intercalation or topoisomerase inhibition, similar to phenolic acetamides like p-(acetylamino)phenol (paracetamol analog) .

Physical and Crystallographic Properties

- Crystal Packing: Meta-substituted trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) form monoclinic crystals with distinct lattice parameters (a = 10.2 Å, b = 5.6 Å). In contrast, hydroxylated analogs likely exhibit triclinic systems due to hydrogen-bond networks .

- Solubility : this compound is expected to have higher aqueous solubility (>50 mg/mL) compared to chlorinated analogs (<20 mg/mL) due to polar hydroxyl interactions .

Biological Activity

N-(4-Hydroxy-2-pyridyl)acetamide, a compound belonging to the pyridine derivative family, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a hydroxyl group and an acetamide moiety. Its chemical structure can be represented as follows:

This structure is pivotal in determining its biological activity, particularly in interactions with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Desai et al. (2006) demonstrated that derivatives of pyridine compounds, including this compound, showed substantial antibacterial activity against various strains of bacteria. The minimum inhibitory concentrations (MICs) for these compounds were reported to be in the range of 4–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 4–8 | MRSA |

| Benzimidazole derivatives | 8–16 | E. coli |

| Other pyridine derivatives | 16–32 | Pseudomonas aeruginosa |

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential utility in treating inflammatory diseases . The compound's mechanism appears to involve the inhibition of the p38 MAPK pathway, which is critical in mediating inflammatory responses.

3. Anticancer Potential

The compound has shown promise in cancer research as well. A study highlighted its ability to inhibit Wnt signaling pathways, which are often aberrantly activated in cancers . This inhibition leads to reduced tumor growth in xenograft models, indicating its potential as an anticancer agent.

Case Studies

Case Study 1: Antibacterial Efficacy Against MRSA

In a controlled laboratory setting, this compound was tested against MRSA strains. Results indicated a significant reduction in bacterial load when treated with the compound compared to untreated controls. The study concluded that this compound could serve as a lead for developing new antibacterial agents targeting resistant strains .

Case Study 2: Anti-inflammatory Activity Assessment

In vivo studies using rodent models demonstrated that administration of this compound resulted in decreased levels of inflammatory markers in serum compared to baseline measurements. This suggests its potential application in managing chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. SAR studies indicate that modifications at the 3 and 5 positions of the pyridine ring can enhance or diminish its bioactivity. For instance, increasing steric bulk at these positions generally correlates with improved antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.